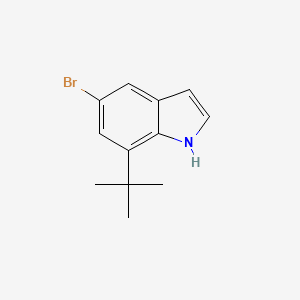

1H-Indole, 5-bromo-7-(1,1-dimethylethyl)-

説明

Synthesis Analysis

-

Multicomponent Cascade Reactions

Chemical Reactions Analysis

- N-Alkylation Reactions : The nitrogen atom of the indole ring can be selectively alkylated using appropriate reagents. For example, quaternary ammonium salts like PhMe3NI or PhEt3NI can achieve monoselective N-alkylations of amides and NH indoles .

- Dehydrogenation Reactions : Transition-metal/quinone complexes can catalyze aerobic dehydrogenation of 3° indolines to form the corresponding indoles .

科学的研究の応用

Medicinal Chemistry

7-tert-Butyl-5-bromo-1H-indole has significant potential in medicinal chemistry due to the biological activities of indole derivatives. These compounds have been studied for their antiviral, anti-inflammatory, anticancer, anti-HIV, and antioxidant properties . The indole moiety is a common feature in many synthetic drug molecules, and modifications to this core structure can lead to new therapeutic agents with high affinity to multiple receptors .

Organic Synthesis

In organic synthesis, indole derivatives like 7-tert-Butyl-5-bromo-1H-indole serve as key intermediates in the construction of complex molecules. They are particularly valuable in synthesizing selected alkaloids and other heterocyclic compounds . The versatility of indole chemistry allows for the development of novel synthetic methods and the exploration of new reaction pathways.

Material Science

The applications of 7-tert-Butyl-5-bromo-1H-indole in material science are emerging, with research exploring its use in the synthesis of new materials. Its solid physical form and stability at ambient temperatures make it a candidate for material processing and modification .

Analytical Chemistry

In analytical chemistry, 7-tert-Butyl-5-bromo-1H-indole can be used as a standard or reference compound in chromatographic analysis and mass spectrometry. Its well-defined structure and properties facilitate the identification and quantification of similar compounds in complex mixtures .

Biopharma Production

Indole derivatives are crucial in biopharma production, where they can act as intermediates in the synthesis of pharmaceuticals. Their biological activities make them suitable for developing drugs for various diseases, including cancer and microbial infections .

Safety Research

Safety research involving 7-tert-Butyl-5-bromo-1H-indole focuses on understanding its toxicological profile. Hazard statements and precautionary statements are essential for handling and storage, ensuring the safety of researchers and the environment .

Controlled Environment Research

Controlled environment research with 7-tert-Butyl-5-bromo-1H-indole includes studying its effects on biological systems and its role as a plant hormone derivative. Indole-3-acetic acid, for example, is an indole derivative that acts as a plant growth regulator .

Advanced Battery Science

While direct applications of 7-tert-Butyl-5-bromo-1H-indole in advanced battery science are not well-documented, the exploration of indole derivatives in new energy storage solutions is a potential area of research. The chemical stability and electronic properties of indoles could contribute to the development of novel battery materials .

作用機序

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 7-tert-Butyl-5-bromo-1H-indole may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 7-tert-Butyl-5-bromo-1H-indole may interact with its targets in a manner that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology , implying that 7-tert-Butyl-5-bromo-1H-indole may influence various cellular pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is plausible that 7-tert-Butyl-5-bromo-1H-indole may exert a variety of molecular and cellular effects.

特性

IUPAC Name |

5-bromo-7-tert-butyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN/c1-12(2,3)10-7-9(13)6-8-4-5-14-11(8)10/h4-7,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIISZAYBIVXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C2C(=CC(=C1)Br)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B1448586.png)

![tert-butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate](/img/structure/B1448596.png)

![N-[3-(4-fluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B1448599.png)

![(5-Hydroxy-4-isobutylaminomethyl-6-methyl-[3]pyridyl)-methanol](/img/structure/B1448600.png)